N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide
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Overview
Description
N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and anilino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by coupling with methoxy-substituted benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to handle the hazardous nature of the nitro groups.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxy and anilino groups can form hydrogen bonds or hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-aminobenzamide
- N-(2-methoxyphenyl)-4-nitrobenzamide
- N-(2-methoxyphenyl)-4-(2,4-dinitroanilino)benzamide
Uniqueness
N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the presence of three nitro groups, which significantly influence its chemical reactivity and biological activity. This compound’s combination of methoxy, anilino, and multiple nitro groups provides a distinct set of properties that are not commonly found in similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O8/c1-33-18-5-3-2-4-15(18)22-20(26)12-6-8-13(9-7-12)21-19-16(24(29)30)10-14(23(27)28)11-17(19)25(31)32/h2-11,21H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSYGFMYCMUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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